molecular formula C8H14O3 B13406624 2H-Pyran, tetrahydro-2-[(2R)-oxiranylmethoxy]- CAS No. 90191-60-9

2H-Pyran, tetrahydro-2-[(2R)-oxiranylmethoxy]-

Cat. No.: B13406624
CAS No.: 90191-60-9
M. Wt: 158.19 g/mol
InChI Key: FSJPDLYSFQMHHV-GVHYBUMESA-N
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Description

2H-Pyran, tetrahydro-2-[(2R)-oxiranylmethoxy]- is a chemical compound that belongs to the class of organic compounds known as pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This particular compound is characterized by the presence of an oxirane (epoxide) group attached to the pyran ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran, tetrahydro-2-[(2R)-oxiranylmethoxy]- typically involves the reaction of tetrahydropyran with an epoxide precursor under controlled conditions. One common method is the reaction of tetrahydropyran with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the pure product.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, tetrahydro-2-[(2R)-oxiranylmethoxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the epoxide group to a diol.

    Substitution: The epoxide group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the epoxide group under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2H-Pyran, tetrahydro-2-[(2R)-oxiranylmethoxy]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-Pyran, tetrahydro-2-[(2R)-oxiranylmethoxy]- involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert their effects through specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A simpler analog without the epoxide group.

    2H-Pyran-2-ol: Contains a hydroxyl group instead of an epoxide.

    Tetrahydro-2H-pyran-2-methanol: Features a methanol group attached to the pyran ring.

Uniqueness

2H-Pyran, tetrahydro-2-[(2R)-oxiranylmethoxy]- is unique due to the presence of both the pyran ring and the epoxide group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. The epoxide group allows for a wide range of chemical modifications, making it versatile for various applications in research and industry.

Properties

CAS No.

90191-60-9

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2-[[(2R)-oxiran-2-yl]methoxy]oxane

InChI

InChI=1S/C8H14O3/c1-2-4-9-8(3-1)11-6-7-5-10-7/h7-8H,1-6H2/t7-,8?/m1/s1

InChI Key

FSJPDLYSFQMHHV-GVHYBUMESA-N

Isomeric SMILES

C1CCOC(C1)OC[C@H]2CO2

Canonical SMILES

C1CCOC(C1)OCC2CO2

Origin of Product

United States

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